1-Phenyl-1,3-dipropan-2-yl-urea
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Overview
Description
1-Phenyl-1,3-dipropan-2-yl-urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, featuring a phenyl group and two propan-2-yl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-dipropan-2-yl-urea can be synthesized through several methods. One common approach involves the reaction of aniline with urea under reflux conditions. The reaction typically proceeds as follows:
- Aniline hydrochloride and urea are dissolved in water and heated under reflux.
- Crystals of the product begin to form after about an hour.
- The mixture is filtered, and the crystals are washed and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,3-dipropan-2-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenyl-1,3-dipropan-2-yl-urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3-dipropan-2-yl-urea involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic functions.
Modulating receptors: Affecting receptor-mediated signaling pathways.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1,3-Diphenylurea: A structurally related compound with two phenyl groups attached to the urea moiety.
Uniqueness: 1-Phenyl-1,3-dipropan-2-yl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenyl and propan-2-yl groups makes it versatile for various applications.
Properties
CAS No. |
87931-27-9 |
---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-phenyl-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H20N2O/c1-10(2)14-13(16)15(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) |
InChI Key |
IDPHRRSZASMESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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